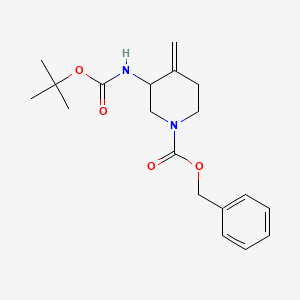
Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The protected amine is then subjected to further reactions to introduce the benzyl and methylene groups. Common solvents used in these reactions include tetrahydrofuran (THF) and dichloromethane (DCM), and the reactions are often carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Deprotection using TFA in DCM, followed by nucleophilic substitution with alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of methyl-substituted piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality .
Biology and Medicine: Its piperidine core is a common scaffold in many pharmacologically active compounds, making it a valuable building block for drug discovery .
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or ionic interactions with the target protein .
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-(tert-butoxycarbonylamino)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group but differ in the rest of the molecular structure.
Uniqueness: Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate is unique due to the presence of the methylene group on the piperidine ring, which can undergo various chemical transformations. This feature distinguishes it from other Boc-protected compounds and provides additional versatility in synthetic applications .
Eigenschaften
Molekularformel |
C19H26N2O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
benzyl 4-methylidene-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-14-10-11-21(12-16(14)20-17(22)25-19(2,3)4)18(23)24-13-15-8-6-5-7-9-15/h5-9,16H,1,10-13H2,2-4H3,(H,20,22) |
InChI-Schlüssel |
IRDDOBBMQUZOMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1=C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


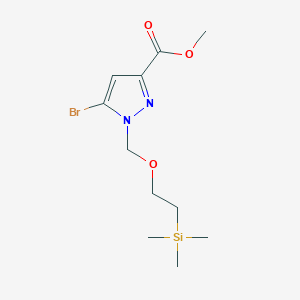
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
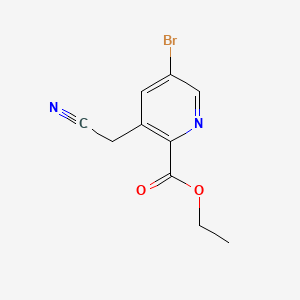
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
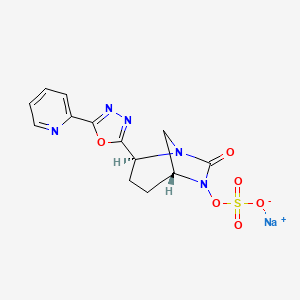
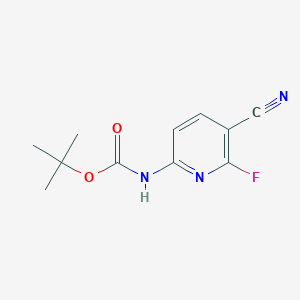
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
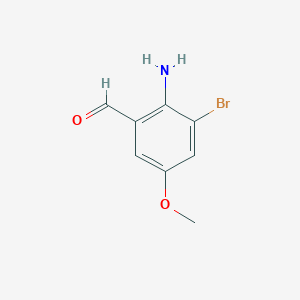
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
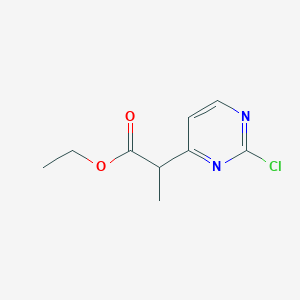
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
